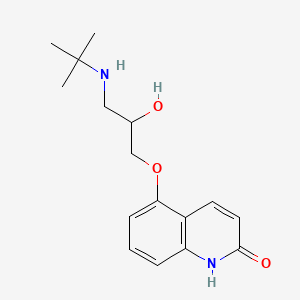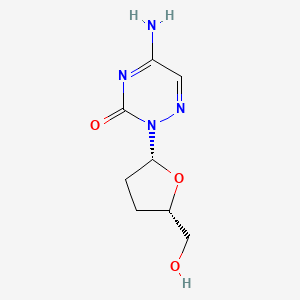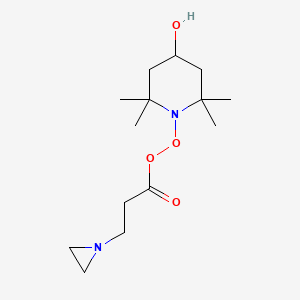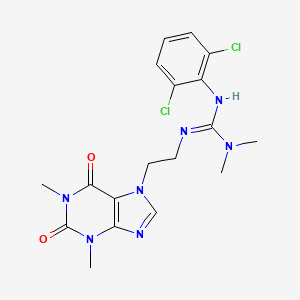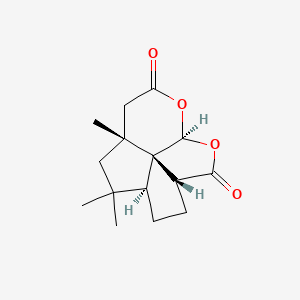
penifulvin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penifulvin A is a fungal natural product known for its potent insecticidal properties. It is a sesquiterpene that features a unique [5.5.5.6] dioxafenestrane ring structure. This compound has garnered significant attention due to its effectiveness against pests like the fall armyworm (Spodoptera frugiperda), making it a promising candidate for developing new bioinsecticides .
準備方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of penifulvin A has been achieved through a concise pathway involving only three enzymes. The process begins with a sesquiterpene cyclase (PeniA) that generates the angular triquinane scaffold silphinene. This is followed by a series of oxidation reactions catalyzed by a cytochrome P450 (PeniB) and a flavin-dependent monooxygenase (PeniC), transforming silphinene into this compound. These reactions include the oxidation of the C15 methyl group to a carboxylate moiety, oxidative coupling of the C15 carboxylate and the C1-C2 olefin to form a γ-lactone, and Baeyer-Villiger oxidation to form a δ-lactone .
Industrial Production Methods
Industrial production of this compound involves heterologous expression of its biosynthetic pathway in model organisms like Aspergillus nidulans. This method allows for efficient production of the compound by optimizing the expression of the necessary enzymes and utilizing promoter optimization strategies .
化学反応の分析
Types of Reactions
Penifulvin A undergoes several types of chemical reactions, including:
Oxidation: The transformation of silphinene to this compound involves multiple oxidation steps.
Cyclization: The formation of the angular triquinane scaffold from farnesyl pyrophosphate.
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester or lactone.
Common Reagents and Conditions
Cytochrome P450 (PeniB): Catalyzes oxidation reactions.
Flavin-dependent monooxygenase (PeniC): Involved in further oxidation steps.
Sesquiterpene cyclase (PeniA): Facilitates the cyclization process
Major Products
The major product of these reactions is this compound, characterized by its [5.5.5.6] dioxafenestrane ring structure .
科学的研究の応用
Penifulvin A has a wide range of scientific research applications:
Chemistry: Its unique structure and biosynthetic pathway provide insights into sesquiterpene biosynthesis and enzyme catalysis.
Biology: Studying its mode of action against pests can lead to the development of new bioinsecticides.
Industry: Used in agriculture as a bioinsecticide to protect crops from pests like the fall armyworm
作用機序
Penifulvin A exerts its insecticidal effects by targeting specific molecular pathways in pests. The compound disrupts the normal functioning of the pest’s cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its bioactivity .
類似化合物との比較
Penifulvin A is unique due to its [5.5.5.6] dioxafenestrane ring structure, which is not commonly found in other natural products. Similar compounds include other sesquiterpenes with insecticidal properties, such as silphinene derivatives. this compound stands out due to its high potency and specificity against pests like the fall armyworm .
特性
CAS番号 |
881880-42-8 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(1R,4S,8R,11S,14S)-8,10,10-trimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14(3)6-10(16)18-12-15(14)8(11(17)19-12)4-5-9(13)15/h8-9,12H,4-7H2,1-3H3/t8-,9-,12-,14-,15-/m0/s1 |
InChIキー |
NGAMYGLHRNCUQC-AWPZLMCQSA-N |
異性体SMILES |
C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4C(C2)(C)C)C(=O)O3 |
正規SMILES |
CC1(CC2(CC(=O)OC3C24C1CCC4C(=O)O3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


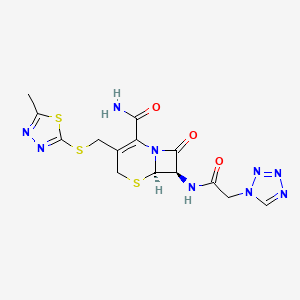
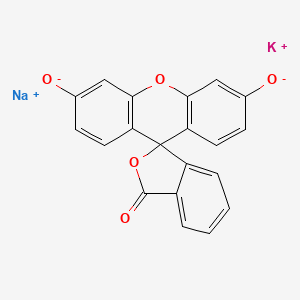
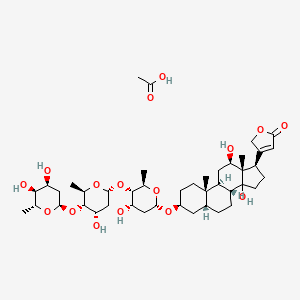
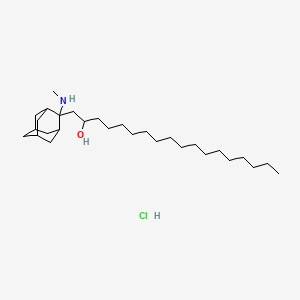
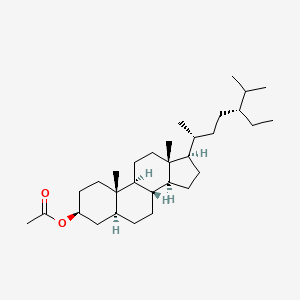
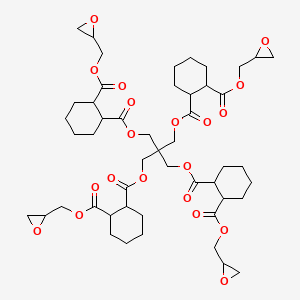
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
